DISTEARETH-6 DIMONIUM CHLORIDE
Description
Contextualization within Quaternary Ammonium (B1175870) Compounds (QACs) Research
Quaternary Ammonium Compounds (QACs) are a broad class of chemical substances characterized by a central positively charged nitrogen atom bonded to four organic groups. mdpi.com This cationic nature is fundamental to their function as surfactants, which work by reducing the surface tension between different phases, such as oil and water or liquid and solid. wikipedia.org QACs are utilized in a vast array of industrial and consumer products, including detergents, fabric softeners, disinfectants, and personal care products, where they function as antistatic agents, emulsifiers, and antimicrobials. wikipedia.orgepa.gov
DISTEARETH-6 DIMONIUM CHLORIDE belongs to a specific subgroup of QACs. Its chemical name, poly(oxy-1,2-ethanediyl), α,α'-((dimethyliminio)di-2,1-ethanediyl)bis(ω-(octadecyloxy)-, chloride (6 mol EO average molar ratio), reveals its key structural features. thegoodscentscompany.com It is an alkoxylated QAC, meaning it contains polyoxyethylene chains (derived from ethylene (B1197577) oxide). atamanchemicals.comresearchgate.net This alkoxylation modifies properties like solubility and surface activity. atamanchemicals.com Furthermore, it is a dicationic (or dimeric) surfactant, possessing two quaternary ammonium centers within a single molecule. This structure distinguishes it from simpler, monomeric QACs like Distearyldimonium chloride. specialchem.commdpi.com Research into QACs is extensive, covering their synthesis, application, and environmental presence, with increasing attention on complex structures like this compound due to their specialized properties. epa.govacs.org
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | poly(oxy-1,2-ethanediyl), .alpha., .alpha.'-((dimethyliminio)di-2,1-ethanediyl)bis(.omega.-(octadecyloxy)-, chloride (6 mol EO average molar ratio) | thegoodscentscompany.com |
| CAS Number | 128482-55-3 | lookchem.com |
| Molecular Formula | (C2H4O)n(C2H4O)nC42H88NO2.Cl | lookchem.com |
| Category | Cosmetic Agents, Surfactants | thegoodscentscompany.com |
| Structural Class | Alkoxylated Dicationic Quaternary Ammonium Compound | thegoodscentscompany.commdpi.com |
Historical Development and Evolution of Related Surfactant Chemistry
The term "surfactant," a portmanteau of "surface-active agent," was first coined in 1950, but the underlying chemistry has a longer history. wikipedia.org The development of synthetic surfactants grew significantly in the early to mid-20th century. A pivotal milestone in the history of compounds like this compound was the development of the alkoxylation process. atamanchemicals.com This chemical process, which involves adding alkoxide groups from ethylene oxide or propylene (B89431) oxide to a substrate, became a large-scale industrial reality between the 1930s and 1950s. atamanchemicals.com
Initially, alkoxylation reactions were performed in batch or semi-batch reactors, a technology that has been in use since the early 1950s. research-solution.comfrontiersin.org These processes typically involve reacting a hydrophobe, such as a long-chain alcohol derived from natural fats and oils or synthetic sources, with ethylene oxide under heat and pressure, often with an alkaline catalyst. researchgate.net This allowed for the production of a wide range of nonionic surfactants and intermediates for other surfactant types. atamanchemicals.comresearchgate.net
The technology has continued to evolve. Since 1990, more advanced reactor designs, such as those based on loop reactor technology, have been introduced for bulk production. research-solution.com More recently, research has focused on shifting from traditional batch systems to continuous processes using tubular or microstructured reactors. frontiersin.org This modern approach aims to increase productivity and control over the reaction, reflecting the growing demand for specialized alkoxylated surfactants in various industries. frontiersin.org
Fundamental Principles of Dicationic Surfactant Design and Functionality
Dicationic surfactants, often called dimeric or "gemini" surfactants, represent a significant evolution from conventional monomeric surfactants. mdpi.comnih.gov Their defining feature is a structure comprising two hydrophobic tails and two hydrophilic head groups, which are covalently linked by a spacer group. nih.gov This unique molecular architecture imparts superior surface-active properties and self-aggregation behavior compared to their single-headed counterparts. mdpi.com
A key principle of surfactant functionality is the formation of aggregates, such as micelles, in a solution above a certain concentration known as the Critical Micelle Concentration (CMC). wikipedia.orgnih.gov The driving force for this process in aqueous solutions is the hydrophobic effect, which encourages the surfactant's hydrophobic tails to cluster together, away from water molecules. nih.gov
Dicationic surfactants exhibit a much lower CMC than corresponding monomeric surfactants with identical alkyl tails, often by one to two orders of magnitude. mdpi.commdpi.com This enhanced efficiency means that a lower concentration of a dicationic surfactant is needed to achieve the same level of surface tension reduction or to form micelles. mdpi.com The nature of the spacer group—its length, flexibility, and chemical nature—plays a crucial role in the surfactant's properties. mdpi.com For instance, research on certain quaternary ammonium gemini (B1671429) surfactants has shown that increasing the spacer length can lead to a lower CMC and improved surface properties. mdpi.com The design of these molecules allows for fine-tuning of their properties for specific applications, such as solubilizing hydrophobic compounds or forming stable nanostructures. nih.gov
Table 2: Comparative Properties of Monomeric vs. Dicationic (Gemini) Surfactants
| Property | Monomeric Surfactants | Dicationic (Gemini) Surfactants | Source |
|---|---|---|---|
| Structure | One hydrophilic head, one hydrophobic tail | Two hydrophilic heads, two hydrophobic tails, one spacer | nih.gov |
| Critical Micelle Concentration (CMC) | Higher | Significantly lower (by 1-2 orders of magnitude) | mdpi.commdpi.com |
| Surface Tension Reduction | Efficient | More efficient (lower concentration needed) | mdpi.com |
| Aggregation Behavior | Forms micelles, bilayers | Can form more diverse aggregate structures (micelles, vesicles, etc.) | wikipedia.orgnih.gov |
Overview of Research Trajectories for Alkoxylated Quaternary Ammonium Structures
Research into alkoxylated quaternary ammonium compounds, including dicationic structures like this compound, is following several key trajectories driven by industrial needs and evolving scientific understanding.
One major area of investigation is the development of novel surfactants for specialized, high-performance applications. For example, researchers are synthesizing and characterizing new series of ethoxylated quaternary ammonium gemini surfactants for use in enhanced oil recovery. mdpi.com This research focuses on creating surfactants with high thermal stability and excellent solubility in harsh conditions, such as high-salinity brines found in oil reservoirs. mdpi.com The studies systematically examine how factors like spacer length and the degree of ethoxylation influence surface properties and performance. mdpi.com
Another research trajectory is the formulation of these compounds into products with specific functional benefits, such as low-foaming or defoaming cleaning solutions. google.com Patents describe synergistic combinations of hydrotropic alkoxylated quaternary ammonium compounds with nonionic surfactants to create clear, stable cleaning formulations with excellent foam control. google.com
Finally, there is a growing body of research focused on the broader environmental and chemical context of QACs. epa.govacs.org This includes improving the efficiency and sustainability of their production, for instance, by developing continuous reactor technologies for alkoxylation. frontiersin.org Concurrently, the widespread use of QACs has prompted studies into their occurrence, fate, and distribution in the environment, which is essential for understanding the life cycle of these complex chemical compounds. epa.govnih.gov
Properties
CAS No. |
128482-55-3 |
|---|---|
Molecular Formula |
C9H22N2 |
Synonyms |
DISTEARETH-6 DIMONIUM CHLORIDE |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Disteareth 6 Dimonium Chloride
Structural Elucidation of the Dicationic Distearyl-Ethoxylated Motif
The fundamental structure of DISTEARETH-6 DIMONIUM CHLORIDE features two stearyl (C18) alkyl chains, which provide the hydrophobic character of the molecule. Each stearyl chain is linked to a central nitrogen atom via a short chain of ethylene (B1197577) oxide units. The nitrogen atoms are quaternized, bearing a positive charge, and are associated with chloride counter-ions. The "6" in DISTEARETH-6 indicates the average number of ethylene oxide units in the molecule.
The dicationic nature, with two charged headgroups, distinguishes it from conventional monomeric quaternary ammonium (B1175870) compounds. This feature can lead to unique aggregation behaviors and interfacial properties. acs.org The presence of the ethoxylated spacer further modifies these properties, influencing solubility and interaction with other molecules. The synthesis of similar ethoxylated quaternary ammonium gemini (B1671429) surfactants often involves the reaction of a fatty amine with an ethoxylated linking agent, followed by quaternization. researchgate.netmdpi.com
Table 1: Key Structural Features of the Dicationic Distearyl-Ethoxylated Motif
| Feature | Description |
| Hydrophobic Tails | Two stearyl (C18H37) chains |
| Hydrophilic Headgroups | Two quaternary ammonium cations |
| Spacer Group | Polyoxyethylene chain with an average of 6 ethylene oxide units |
| Counter-ion | Chloride (Cl-) |
Theoretical Models of Molecular Conformation and Flexibility
The conformational dynamics of this compound are complex due to the flexibility of its constituent parts. The long stearyl chains possess significant conformational freedom, as do the ethoxylated spacer chains. Theoretical models, often based on computational simulations like molecular dynamics (MD), are employed to understand the molecule's behavior in different environments. nih.govrsc.org
In aqueous solutions, the hydrophobic stearyl chains will tend to avoid contact with water, driving the molecule's aggregation and influencing its conformation at interfaces. The ethoxy groups in the spacer can form hydrogen bonds with water molecules, affecting the hydration and spatial arrangement of the headgroups. researchgate.net The interplay between the hydrophobic tails and the hydrophilic, flexible spacer and headgroups dictates the molecule's accessible conformations and its dynamic behavior.
Influence of Ethoxylation Degree on Molecular Geometry and Dynamics
The degree of ethoxylation has a profound impact on the molecular geometry and dynamic properties of surfactants. While specific studies on the DISTEARETH series are limited, research on other ethoxylated surfactants provides valuable insights.
Increasing the number of ethylene oxide (EO) units in a surfactant molecule generally enhances its hydrophilicity. acs.org This can lead to changes in aggregation behavior, such as an increase in the critical micelle concentration (CMC). For nonionic alkyl ethoxylates, a systematic increase in the ethoxylate chain length has been shown to alter the size and shape of micelles. nih.gov
Table 2: General Influence of Ethoxylation Degree on Surfactant Properties (Based on Analogous Systems)
| Property | Influence of Increasing Ethoxylation Degree | Reference |
| Hydrophilicity | Increases | acs.org |
| Critical Micelle Concentration (CMC) | Generally increases | acs.org |
| Headgroup Area at Interface | Increases | bohrium.com |
| Micelle Aggregation Number | May decrease | nih.gov |
| Cloud Point (for nonionics) | Increases |
This table presents general trends observed for other classes of ethoxylated surfactants and may be indicative of the expected behavior for the DISTEARETH series.
Computational Chemistry Approaches for Structure-Function Relationship Studies
Computational chemistry, particularly molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provides a powerful toolkit for investigating the structure-function relationships of complex molecules like this compound. mdpi.com These methods can offer molecular-level insights that are often difficult to obtain through experimental techniques alone.
MD simulations can be used to model the behavior of surfactant molecules in various environments, such as in bulk water, at an oil-water interface, or on a solid surface. rsc.org By simulating the movements of atoms over time, researchers can study conformational changes, aggregation processes, and interactions with other molecules. For quaternary ammonium compounds, MD studies have been used to understand their interactions with cell membranes and to predict their antimicrobial activity based on molecular structure. nih.gov For ethoxylated surfactants, simulations can reveal how the length and conformation of the ethoxy chains affect interfacial properties. bohrium.comaip.org
Quantum mechanics calculations, such as Density Functional Theory (DFT), can provide detailed information about the electronic structure, reactivity, and optimized geometry of a single molecule. semarakilmu.com.my This can be useful for understanding the intrinsic properties of the dicationic headgroup and its interaction with the ethoxylated spacer.
By combining these computational approaches, it is possible to build theoretical models that correlate specific structural features of this compound with its performance in various applications. For example, simulations could be used to predict how changes in the alkyl chain length or the degree of ethoxylation would affect its properties as a conditioning agent or emulsifier.
Synthetic Methodologies and Chemical Derivatization Pathways
Overview of Synthetic Routes for Ethoxylated Quaternary Ammonium (B1175870) Compounds
The synthesis of ethoxylated quaternary ammonium compounds, such as DISTEARETH-6 DIMONIUM CHLORIDE, typically follows a sequential process involving two key transformations: ethoxylation of a fatty amine followed by quaternization.
The initial step involves the ethoxylation of a primary or secondary fatty amine. In the case of this compound, the starting material would be a distearyl amine. This amine is reacted with ethylene (B1197577) oxide under specific conditions of temperature and pressure, often in the presence of a catalyst. The degree of ethoxylation, which for this compound is an average of six ethylene oxide units per stearyl group, is controlled by the stoichiometry of the reactants.
Following ethoxylation, the resulting tertiary amine undergoes quaternization. This reaction, often a variation of the Menshutkin reaction, involves the alkylation of the tertiary amine. wikipedia.org For this compound, this is typically achieved by reacting the ethoxylated distearyl amine with an alkylating agent, such as methyl chloride, to introduce the methyl group and form the quaternary ammonium chloride salt. wikipedia.org
An alternative route involves the ethoxylation of a fatty alcohol to form an ethoxylated alcohol. This can then be converted to a tertiary amine before the final quaternization step. googleapis.com The choice of synthetic route can be influenced by the desired purity of the final product and the availability of starting materials.
Reaction Mechanisms for Amine Quaternization and Ethoxylation
The formation of this compound relies on two fundamental reaction mechanisms: the ring-opening of ethylene oxide for ethoxylation and nucleophilic substitution for quaternization.
Ethoxylation: The ethoxylation of the distearyl amine proceeds via a base-catalyzed ring-opening of ethylene oxide. The reaction is initiated by the deprotonation of the amine by a base, creating a more nucleophilic amido-anion. This anion then attacks a carbon atom of the ethylene oxide ring in a nucleophilic substitution reaction, causing the ring to open and forming an alcoholate. This alcoholate can then react with another molecule of ethylene oxide, propagating the polyethylene (B3416737) glycol chain. This process is repeated until the desired average degree of ethoxylation is achieved. The reaction is typically carried out at elevated temperatures and pressures to facilitate the reaction between the gaseous ethylene oxide and the liquid amine.
Quaternization: The quaternization of the ethoxylated tertiary amine is a classic example of a nucleophilic aliphatic substitution (SN2) reaction, often referred to as the Menshutkin reaction. wikipedia.orgmasterorganicchemistry.com In this step, the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent (e.g., methyl chloride). This results in the formation of a new carbon-nitrogen bond and the expulsion of the leaving group (chloride ion). The resulting product is a quaternary ammonium salt with a permanently positive charge on the nitrogen atom, independent of the solution's pH. wikipedia.org The reaction is typically carried out in a solvent and may be heated to increase the reaction rate.
Optimization of Reaction Parameters for Yield and Purity
The successful synthesis of this compound with high yield and purity hinges on the careful control of several reaction parameters.
| Parameter | Effect on Yield and Purity | Optimized Conditions |
| Temperature | Higher temperatures generally increase the reaction rate for both ethoxylation and quaternization. However, excessively high temperatures can lead to side reactions and degradation of the product, reducing purity. For quaternization, a temperature range of 80°C to 100°C is often employed. googleapis.com | A balance must be struck to ensure a reasonable reaction rate without compromising the integrity of the product. |
| Pressure | During ethoxylation, the pressure is a critical parameter for maintaining ethylene oxide in the liquid phase and ensuring its availability for reaction. | The pressure is typically maintained in a range that facilitates the reaction while ensuring safe operation. |
| Catalyst | The choice and concentration of the catalyst are crucial for both reaction steps. For ethoxylation, alkaline catalysts like sodium hydroxide (B78521) or potassium hydroxide are commonly used. For quaternization, the reaction can be performed without a catalyst, but the choice of solvent can influence the reaction rate. | The catalyst should be selected to maximize the reaction rate and minimize side reactions. Post-reaction removal of the catalyst is also a consideration for final product purity. |
| Reactant Stoichiometry | The molar ratio of the reactants is a key determinant of the final product's structure. In ethoxylation, the ratio of ethylene oxide to the fatty amine determines the average length of the ethoxy chains. In quaternization, an excess of the alkylating agent can be used to drive the reaction to completion, but this may require a purification step to remove the unreacted agent. | Precise control over the stoichiometry is essential for achieving the desired degree of ethoxylation and ensuring complete quaternization. |
| Solvent | The solvent can play a significant role in the quaternization reaction by influencing the solubility of the reactants and the transition state of the reaction. Solvents like isopropanol (B130326) and water are sometimes used. googleapis.com | The choice of solvent can affect the reaction rate and the ease of product isolation. |
Synthesis of Structural Analogs and Isomers of this compound
The versatile nature of the synthetic route allows for the creation of a wide range of structural analogs and isomers of this compound by modifying the starting materials and reaction conditions.
Variation of Alkyl Chain Length and Saturation
By substituting the distearyl amine with other fatty amines, a variety of analogs with different alkyl chain lengths and degrees of saturation can be synthesized. For example, using a dicoco amine would result in a shorter alkyl chain, while using a di-tallow amine would introduce a degree of unsaturation. These modifications can significantly impact the physical and chemical properties of the resulting quaternary ammonium compound, such as its solubility, melting point, and surface activity.
| Starting Amine | Resulting Alkyl Group | Potential Impact on Properties |
| Dicetyl Amine | C16 | Increased hydrophobicity compared to C12 |
| Dioleyl Amine | C18, unsaturated | Lower melting point, altered packing in micelles |
| Dilauryl Amine | C12 | Increased water solubility |
Modification of Ethoxylation Degree
The degree of ethoxylation can be readily modified by controlling the amount of ethylene oxide used in the ethoxylation step. Increasing the moles of ethylene oxide per mole of amine will result in longer polyethylene glycol chains, which generally increases the water solubility and hydrophilicity of the final compound. Conversely, a lower degree of ethoxylation will result in a more hydrophobic product. This allows for the fine-tuning of the surfactant properties for specific applications. For instance, ethoxylation can range from 1 to 10 moles of ethylene oxide per mole of the amine. google.com
Investigation of Counterion Influence
The counterion of the quaternary ammonium salt can be varied by using different alkylating agents in the quaternization step. While this compound utilizes a chloride counterion, other counterions such as bromide, iodide, or methyl sulfate (B86663) can be introduced by using the corresponding alkylating agents (e.g., methyl bromide, methyl iodide, or dimethyl sulfate). wikipedia.orggoogleapis.com The nature of the counterion can influence the compound's solubility, stability, and compatibility with other ingredients in a formulation.
| Alkylating Agent | Resulting Counterion | Potential Influence on Properties |
| Methyl Bromide | Bromide | May alter solubility and antimicrobial activity |
| Dimethyl Sulfate | Methyl Sulfate | Can affect the compound's hygroscopicity and handling properties |
| Benzyl (B1604629) Chloride | Chloride (with a benzyl group on the nitrogen) | Introduces an aromatic moiety, significantly changing the molecular structure and properties |
Biorenewable Feedstock Utilization in this compound Synthesis
The synthesis of this compound can be approached through pathways that incorporate raw materials derived from biorenewable sources, aligning with the growing demand for sustainable chemical manufacturing. These methods primarily focus on utilizing natural fats and oils for the hydrophobic stearyl portions of the molecule and, in some cases, bio-derived ethylene oxide for the hydrophilic ethoxy chains.
The foundational C18 stearyl groups of this compound are typically derived from stearic acid. ncsu.edu This fatty acid is abundantly available from the hydrolysis of triglycerides found in both animal fats (like tallow) and vegetable oils (such as palm oil and coconut oil). whamine.comatamankimya.com The use of plant-based oils is particularly prevalent in the personal care industry. whamine.com This initial step leverages the vast agricultural production of these oils, providing a direct link to a renewable carbon source.
The general pathway from biorenewable fats and oils to the core amine structure involves several key transformations. Initially, triglycerides from sources like palm or soy are hydrolyzed to yield a mixture of fatty acids, from which stearic acid is separated. whamine.comatamankimya.com This stearic acid then undergoes a series of reactions to be converted into a secondary amine, distearylamine. A common industrial method is the nitrile process, where the fatty acid is reacted with ammonia (B1221849) at high temperatures, followed by dehydration and hydrogenation to produce fatty amines. atamankimya.com
A crucial step in forming this compound is ethoxylation, where ethylene oxide is added to the amine. whamine.com The ethylene oxide itself can be produced from biorenewable feedstock. Bio-ethanol, produced via the fermentation of biomass, can be dehydrated to produce bio-ethylene, which is then oxidized to create bio-ethylene oxide. This allows for the potential of a 100% bio-based surfactant, significantly improving the sustainability profile of the final product. nih.gov The ethoxylation of fatty amines is a well-established industrial process that results in dihydric alcohols with terminal hydroxyl groups. atamankimya.comatamanchemicals.com The degree of ethoxylation, which is an average of 6 units for this specific compound, can be controlled during the reaction. shreechem.in
The final step in the synthesis is the quaternization of the ethoxylated distearylamine. This reaction converts the tertiary amine into a quaternary ammonium salt, imparting the cationic charge and surfactant properties to the molecule. This is typically achieved by alkylation, for example, using methyl chloride. whamine.comwikipedia.org The quaternization is generally carried out in a suitable solvent like isopropyl alcohol. google.com
Despite a comprehensive search for scientific literature, specific experimental data and detailed research findings for the chemical compound this compound are not publicly available. Consequently, the creation of an article with the requested "thorough, informative, and scientifically accurate content," including specific data tables on its colloidal and interfacial chemistry, is not possible at this time.
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Colloidal and Interfacial Chemistry: Mechanistic Investigations
Self-Assembly Phenomena in Aqueous and Non-Aqueous Media
Rheological Properties of Self-Assembled Systems
While general principles of surfactant chemistry and the behavior of structurally related compounds (such as other ethoxylated quaternary ammonium (B1175870) salts or gemini (B1671429) surfactants) could provide a speculative overview, this would not meet the explicit requirement for detailed, compound-specific data and would fall outside the strict adherence to the provided outline based on actual research findings for DISTEARETH-6 DIMONIUM CHLORIDE.
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Table of Chemical Compounds Mentioned
Emulsification and Stabilization Mechanisms
This compound, a quaternary ammonium compound, is a cationic surfactant that plays a crucial role in the formation and stabilization of emulsions. Its molecular structure, featuring two long-chain stearyl groups and ethoxylated chains, provides the amphiphilic character necessary to act at the interface between immiscible liquids, such as oil and water.
Interfacial Tension Reduction in Multi-Phase Systems
The primary mechanism by which this compound facilitates emulsification is through the reduction of interfacial tension (IFT) between oil and water phases. The hydrophobic stearyl chains orient themselves into the oil phase, while the hydrophilic quaternary ammonium head and ethoxylated chains remain in the water phase. This molecular arrangement at the oil-water interface disrupts the cohesive forces between water molecules and between oil molecules, thereby lowering the energy required to create new interfacial area and enabling the formation of smaller droplets.
Table 1: Illustrative Interfacial Tension Reduction by a Generic Cationic Surfactant in an Oil-Water System
| Surfactant Concentration (ppm) | Interfacial Tension (mN/m) |
|---|---|
| 0 | 45.0 |
| 100 | 25.0 |
| 500 | 15.0 |
| 1000 | 8.0 |
Note: This table is illustrative and based on the general behavior of cationic surfactants. Actual values for this compound may vary.
Role in Pickering Emulsions and Stabilized Dispersions
While primarily functioning as a molecular emulsifier, the principles of interfacial stabilization by this compound can be extended to its potential role in more complex systems like Pickering emulsions. In a Pickering emulsion, solid particles, rather than surfactant molecules alone, stabilize the interface. The effectiveness of these particles is governed by their wettability, which can be modified by the adsorption of surfactants like this compound.
The cationic nature of this compound allows it to adsorb onto negatively charged solid particles, altering their surface chemistry. This modification can adjust the particle's contact angle at the oil-water interface, making it a more effective stabilizer. The positively charged head group of the surfactant will be attracted to the negatively charged particle surface, while its hydrophobic tails can extend into the oil phase, anchoring the particle at the interface and creating a robust steric barrier against droplet coalescence. This synergistic effect between the surfactant and solid particles can lead to the formation of highly stable emulsions. nih.govresearchgate.netnih.gov The stabilization mechanism in these systems is attributed to the irreversible adsorption of the particles at the interface, forming a rigid layer that prevents droplet fusion. nih.govresearchgate.net
Surface Charge Modification and Electrokinetic Phenomena
This compound, being a cationic surfactant, imparts a positive charge to the surfaces it adsorbs onto. This property is fundamental to its function in modifying the surface charge of droplets in an emulsion and other dispersed systems, a key factor in understanding electrokinetic phenomena such as the determination of zeta potential.
The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. For an oil-in-water emulsion stabilized by a cationic surfactant like this compound, the oil droplets will acquire a positive surface charge due to the adsorption of the surfactant molecules. This positive charge creates an electrical double layer around each droplet. The resulting electrostatic repulsion between the droplets prevents them from aggregating and coalescing, thus enhancing the stability of the emulsion.
The magnitude of the zeta potential is dependent on the concentration of the cationic surfactant and the ionic strength of the aqueous phase. An increase in the concentration of this compound will generally lead to a more positive zeta potential, up to a certain saturation point.
Table 2: Representative Zeta Potential of an Oil-in-Water Emulsion as a Function of Cationic Surfactant Concentration
| Cationic Surfactant Concentration (mM) | Zeta Potential (mV) |
|---|---|
| 0.1 | +15 |
| 0.5 | +30 |
| 1.0 | +45 |
| 2.0 | +55 |
Note: This table is representative of the general effect of cationic surfactants on emulsion zeta potential. Specific values for this compound may differ.
Antistatic Mechanism at Material Interfaces
The antistatic properties of this compound are attributed to its ability to form a conductive layer on the surface of materials, which helps to dissipate static electrical charges. tiiips.comlatticescipub.comwhamine.com This is particularly relevant for materials that are prone to static buildup, such as synthetic fibers and plastics. latticescipub.compainichemical.com
The mechanism of action involves the migration of the cationic surfactant to the material's surface. The hydrophobic stearyl chains of this compound anchor the molecule to the surface of the material, while the hydrophilic quaternary ammonium head and ethoxylated chains are oriented towards the atmosphere. whamine.com The hygroscopic nature of the quaternary ammonium group attracts moisture from the air, forming a thin, conductive film of water on the surface. latticescipub.com
This adsorbed water layer, in conjunction with the mobile ions (chloride ions) from the surfactant, creates a pathway for the dissipation of static charges. latticescipub.com The positive charge of the quaternary ammonium head can also help to neutralize any negative charges that have accumulated on the material's surface. whamine.com The effectiveness of the antistatic action is therefore dependent on the ambient humidity, as a certain level of moisture is required for the conductive layer to form and function effectively. latticescipub.com This mechanism effectively reduces the surface resistivity of the material, preventing the buildup of static electricity and the associated problems of dust attraction and electrostatic discharge. tiiips.compainichemical.com
Interactions with Polymeric and Complex Chemical Systems
Complexation with Anionic and Non-Ionic Polymers
The interaction between the cationic DISTEARETH-6 DIMONIUM CHLORIDE and polymers, particularly those bearing an opposite charge, is a cornerstone of its application in conditioning shampoos and lotions. This complexation can lead to the formation of structures known as polyelectrolyte complexes (PECs) or coacervates, which are crucial for delivering active ingredients to surfaces like hair and skin. alfa-chemistry.com
The formation of complexes between cationic surfactants like this compound and anionic polymers is primarily driven by electrostatic attraction between the positively charged quaternary ammonium (B1175870) group of the surfactant and the negative charges on the polymer backbone. This interaction is often highly cooperative. The stoichiometry of these complexes is governed by the charge density of both the polymer and the surfactant. Typically, a 1:1 charge stoichiometry is observed at the point of maximum complexation, where the net charge of the resulting complex is neutral, often leading to reduced solubility or phase separation from the solution. researchgate.net
The thermodynamics of this process are generally favorable, characterized by a negative Gibbs free energy change (ΔG). The primary driving force is a significant increase in entropy (ΔS) resulting from the release of counter-ions (e.g., chloride ions from the surfactant and sodium ions from an anionic polymer like sodium polyacrylate) into the bulk solution. While the enthalpic contribution (ΔH) from the electrostatic interaction is also favorable (exothermic), the entropic gain from counter-ion release is typically the dominant factor.
While specific thermodynamic data for this compound is not extensively available in public literature, the table below provides illustrative values for typical cationic surfactant-anionic polymer interactions.
| Thermodynamic Parameter | Typical Value Range | Driving Force |
| ΔG (Gibbs Free Energy) | Negative | Spontaneous Process |
| ΔH (Enthalpy) | Slightly Negative (Exothermic) | Electrostatic Attraction |
| ΔS (Entropy) | Highly Positive | Release of Counter-ions |
The binding of this compound to a polymer chain significantly alters the polymer's conformation in solution. For anionic polymers, the initial electrostatic attraction causes the polymer to coil around the surfactant molecules or micelles, leading to a more compact structure. As more surfactant is added and charge neutralization is approached, intermolecular aggregation of these complexes can occur, leading to a dramatic increase in the viscosity of the solution. alfa-chemistry.com
In cosmetic formulations, this interaction is often intentionally managed. Patents describe methods for compatibilizing otherwise incompatible anionic polymeric rheology modifiers and cationic surfactants like this compound. googleapis.comgoogle.comgoogle.comgoogleapis.com This is often achieved by pre-complexing the cationic ingredient before its addition to the anionic polymer, which prevents large-scale precipitation and allows for controlled viscosity and stable product formulation. googleapis.comgoogle.comgoogleapis.com
Interactions with non-ionic polymers are generally weaker and are not driven by strong electrostatic forces. Instead, they are governed by hydrophobic interactions between the alkyl chains of the surfactant and hydrophobic regions of the polymer, as well as potential hydrogen bonding involving the ethoxylated chains of the surfactant. These interactions can still lead to changes in solution viscosity and the formation of mixed micellar structures.
Synergistic Interactions in Mixed Surfactant Systems
Synergism in mixed surfactant systems occurs when the properties of the mixture are superior to those of the individual components at the same total concentration. This compound, as a cationic surfactant, can exhibit significant synergistic effects when combined with other types of surfactants.
The primary drivers for synergy between a cationic surfactant like this compound and an anionic surfactant are the strong electrostatic attraction between their oppositely charged head groups and the reduction of electrostatic repulsion within the micelle. When mixed with non-ionic surfactants, synergy is typically driven by a reduction in steric hindrance and favorable mixing entropy.
In systems containing this compound and an anionic surfactant, co-micellization is strongly favored. The strong attraction leads to the formation of mixed micelles at very low concentrations. This synergistic combination can significantly enhance surface activity, leading to lower surface tension and improved foaming and cleaning properties. google.com Such synergistic combinations are patented for applications requiring enhanced antimicrobial efficacy and stabilized foaming. google.com
The table below illustrates the expected synergistic effect on the Critical Micelle Concentration (CMC) in a mixed surfactant system.
| Surfactant System | Interaction Parameter (β) | CMC of Mixture vs. Individual CMCs |
| Cationic + Anionic | Strongly Negative | Significantly Lower |
| Cationic + Non-ionic | Moderately Negative | Lower |
| Cationic + Cationic | ~ 0 (Ideal) | Intermediate |
This table illustrates the general principles of surfactant synergy. The actual values depend on the specific surfactants and conditions.
Co-adsorption at interfaces is also enhanced. The packing of the different surfactant molecules at an air-water or oil-water interface is more efficient than for a single surfactant, leading to a greater reduction in surface tension.
Interaction with Biomacromolecules and Biological Substrates (non-clinical)
As a key component in hair and skin care products, this compound is designed to interact with biological substrates, primarily keratin (B1170402), which is the main structural protein in hair and the stratum corneum of the skin. acs.org
The interaction is initiated by the electrostatic attraction between the cationic head of the surfactant and the negatively charged sites on the keratin surface. deascal.comresearchgate.net Hair, particularly when damaged, carries a net negative charge, which promotes the adsorption of cationic molecules. This initial binding is followed by hydrophobic interactions between the stearyl (C18) chains of the surfactant and the non-polar regions of the protein. manchester.ac.uknih.gov
Studies on Lignin-Surfactant Interactions
Interaction with Cellulose (B213188) and Other Polysaccharides
Similarly, there is a lack of specific research on the interactions between this compound and cellulose or other polysaccharides. Cellulose, a linear polymer of glucose, has a surface that can be considered anionic in nature, making it a substrate for interaction with cationic surfactants. These interactions are fundamental to the performance of conditioning agents in hair care products, where the cationic surfactant adsorbs onto the negatively charged hair surface (composed of keratin, but with surface characteristics that attract cationic molecules).
Studies on analogous cationic surfactants have demonstrated that their adsorption onto cellulosic fibers can alter the surface charge, wettability, and frictional properties of the fibers. The nature and strength of these interactions are influenced by the specific chemical structure of the surfactant, including the length of the alkyl chains and the nature of the head group. For this compound, the presence of ethoxylated chains could influence its hydration and steric interactions at the interface. Without empirical data, a detailed analysis of its binding isotherms, adsorption kinetics, or the conformational changes it might induce in polysaccharides is not possible.
Role in the Formulation Science of Disperse Systems
Stability Enhancement in Multicomponent Formulations
This compound is utilized as an emulsifier, indicating its role in the stabilization of disperse systems such as emulsions. cosmileeurope.eu Cationic surfactants contribute to emulsion stability by forming a charged layer at the oil-water interface, which creates an electrostatic repulsion between droplets, thereby preventing coalescence. The ethoxylated chains in this compound could also provide a steric barrier, further enhancing stability.
The effectiveness of a cationic surfactant as a stabilizer is dependent on various factors including its concentration, the pH of the system, the ionic strength, and the nature of the oil phase. While it is used in commercial formulations for its stabilizing properties, detailed scientific studies quantifying its impact on droplet size distribution, zeta potential, and long-term stability of various emulsion systems are not available.
Rheological Modulation of Structured Fluids
Cationic surfactants can significantly influence the rheology of structured fluids. In aqueous solutions, they can self-assemble into micelles, which can grow into worm-like structures under certain conditions of concentration, temperature, and electrolyte presence. These elongated micelles can entangle, leading to a dramatic increase in viscosity and viscoelastic behavior.
While this is a known phenomenon for many cationic surfactants, there is no specific data available that characterizes the rheological behavior of this compound solutions or its effect as a rheology modifier in complex formulations. Such a characterization would involve measurements of viscosity as a function of shear rate, as well as viscoelastic parameters like the storage (G') and loss (G'') moduli. The specific molecular geometry of this compound, including the stearyl chains and the degree of ethoxylation, would be critical in determining its self-assembly behavior and its efficacy as a rheological modulator.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of quaternary ammonium (B1175870) compounds. researchgate.netnih.gov Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework.
For a molecule like Disteareth-6 Dimonium Chloride, ¹H NMR spectroscopy would identify protons in different chemical environments. Key signals would include those from the methyl groups attached to the quaternary nitrogen, the methylene (B1212753) groups of the ethoxy chains, and the long alkyl (stearyl) chains. mdpi.com For instance, the protons of the methyl groups on the nitrogen atom would typically appear as a singlet at a specific chemical shift, while the complex overlapping signals of the ethoxy units would be observed in a different region of thespectrum. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com Distinct signals would correspond to the quaternary ammonium carbon, the carbons in the ethoxy chains, and the various carbons along the stearyl chains. researchgate.netmdpi.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be utilized to correlate the proton and carbon signals, confirming the connectivity within the molecule. researchgate.netnih.gov
Table 1: Typical NMR Chemical Shift Ranges for Ethoxylated Quaternary Ammonium Salts
| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| N⁺-(CH₃)₂ (Methyl groups on Nitrogen) | ~ 3.3 | ~ 51 |
| N⁺-CH₂- (Methylene adjacent to Nitrogen) | ~ 3.4 - 3.6 | ~ 62 - 65 |
| -O-CH₂-CH₂-O- (Ethoxy chain) | ~ 3.6 - 3.7 | ~ 70 |
| CH₃- (Terminal methyl of alkyl chain) | ~ 0.9 | ~ 14 |
| -(CH₂)n- (Methylene groups in alkyl chain) | ~ 1.2 - 1.6 | ~ 22 - 32 |
| Note: Exact chemical shifts can vary based on the solvent and specific molecular structure. |
Mass Spectrometry (MS) for Purity and Molecular Weight Determination
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and assess the purity of synthesized quaternary ammonium salts. researchgate.netnih.gov Due to the polymeric nature of the ethoxy chains (an average of 6 ethylene (B1197577) oxide units per stearyl chain), this compound is a mixture of molecules with a distribution of molecular weights. MS analysis can characterize this distribution.
Electrospray Ionization (ESI) is a common MS technique for analyzing charged, non-volatile molecules like quaternary ammonium compounds. The analysis would reveal a series of peaks corresponding to the cationic part of the molecule, [M]⁺, with varying numbers of ethoxy groups, allowing for the determination of the average molecular weight and the distribution of oligomers. This data is critical for confirming the identity of the compound and for quality control purposes to ensure the ethoxylation profile meets specifications.
Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC)
Chromatographic techniques are essential for separating components in a mixture and quantifying the amount of a specific substance.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile, polar compounds like this compound. A common approach involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. Due to the cationic nature of the compound, pairing agents may be added to the mobile phase to improve peak shape and retention. Detection can be achieved using detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are sensitive to non-volatile analytes. acgpubs.org HPLC is valuable for purity assessment and quantification in various formulations. mdpi.com
Gas Chromatography (GC): Standard GC analysis is generally not suitable for quaternary ammonium salts due to their low volatility and thermal instability. researchgate.net However, GC-MS can be employed after specific derivatization steps to convert the non-volatile compound into a more volatile derivative. Alternatively, pyrolysis-GC-MS can be used to break down the molecule into smaller, identifiable fragments, providing structural information. For routine quantification, HPLC is the more direct and commonly used method. mdpi.comresearchgate.net
Surface-Sensitive Techniques for Interfacial Studies
As a surfactant, the interfacial properties of this compound are of primary importance. Surface-sensitive techniques provide insight into its performance at liquid-gas and liquid-solid interfaces.
Tensiometry: This technique measures surface tension (at the air-liquid interface) or interfacial tension (between two immiscible liquids). nanoscience-analytical.com For a surfactant like this compound, plotting surface tension against the logarithm of its concentration allows for the determination of the Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution, and it represents the point of maximum surface tension reduction. mdpi.com Techniques like the Du Noüy ring or Wilhelmy plate method are commonly used for these measurements. nanoscience-analytical.com
Contact Angle Measurements: The contact angle is the angle a liquid droplet makes with a solid surface, indicating the wettability of that surface by the liquid. nanoscience.com By measuring the contact angle of aqueous solutions of this compound on various substrates (e.g., hair, skin, textiles), one can assess its ability to modify surface properties, such as making a surface more hydrophilic or hydrophobic. nanoscience-analytical.comscispace.com Dynamic contact angle measurements, which determine the advancing and receding angles, can provide further information on surface heterogeneity and adsorption characteristics. mit.edu
Table 2: Illustrative Interfacial Properties for a Cationic Surfactant
| Property | Typical Value | Significance |
| Surface Tension at CMC (γcmc) | 28 - 40 mN/m | Indicates the maximum effectiveness in reducing water's surface tension. |
| Critical Micelle Concentration (CMC) | 10⁻³ - 10⁻⁵ mol/L | Represents the efficiency of the surfactant. |
| Contact Angle on a Hydrophobic Surface | < 90° | Demonstrates the ability to increase the wettability of the surface. |
| Note: These are representative values; actual data would be specific to this compound under defined conditions (temperature, pH, etc.). |
The Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, real-time technique for studying adsorption processes at solid-liquid interfaces. frontiersin.org It works by measuring changes in the resonant frequency (Δf) and energy dissipation (ΔD) of a quartz crystal sensor as molecules adsorb onto its surface. nih.gov
When a solution of this compound is introduced, the adsorption of the surfactant onto the sensor surface causes a decrease in frequency, which corresponds to an increase in mass. Simultaneously, the change in dissipation provides information about the viscoelastic properties (i.e., the softness or rigidity) of the adsorbed layer. nih.gov This allows for the detailed study of adsorption kinetics, the structure of the adsorbed layer, and the total adsorbed mass under various conditions. researchgate.net
Scattering Techniques for Aggregate Structure Analysis
To understand the behavior of this compound in the bulk of a solution above its CMC, scattering techniques are employed. These methods provide information on the size, shape, and structure of the micelles or other aggregates that are formed.
Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a liquid. For this compound, which is expected to form aggregates such as micelles or vesicles in aqueous solutions, DLS provides critical information on the hydrodynamic radius of these structures. The technique works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations.
The zeta potential is another key parameter that can be determined using DLS instrumentation. It is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a critical indicator of the stability of a colloidal dispersion. For this compound, a cationic surfactant, the zeta potential is expected to be positive, indicating a net positive charge on the surface of its aggregates. This positive charge contributes to the stability of its dispersions by preventing aggregation through electrostatic repulsion.
Table 1: Hypothetical DLS Data for this compound Aggregates in Aqueous Solution
| Parameter | Value |
|---|---|
| Hydrodynamic Diameter (Z-average) | 80 - 120 nm |
| Polydispersity Index (PDI) | 0.2 - 0.4 |
| Zeta Potential | +40 to +60 mV |
Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Micellar Structures
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the shape, size, and internal structure of nanoscale objects, such as the micelles and other aggregates formed by surfactants in solution. These methods provide detailed information about the morphology of self-assembled structures, including whether they are spherical, cylindrical, or lamellar.
In a hypothetical SAXS or SANS experiment on an aqueous solution of this compound, the scattering pattern would reveal information about the dimensions and arrangement of the surfactant molecules within the aggregates. The analysis of the scattering data could distinguish between different structural forms and provide insights into how these structures are influenced by factors such as concentration and temperature. For instance, the data could reveal the radius of gyration of the micelles, the aggregation number (the number of surfactant molecules per micelle), and the distances between adjacent aggregates.
Spectroscopic Methods for Molecular Interactions (e.g., FTIR, UV-Vis)
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for probing the molecular structure and interactions of this compound.
FTIR Spectroscopy can identify the characteristic functional groups within the molecule. The FTIR spectrum of this compound would be expected to show specific absorption bands corresponding to the vibrations of its chemical bonds. For example, C-H stretching vibrations from the stearyl chains, C-O-C stretching from the ethoxylated groups, and C-N stretching from the quaternary ammonium headgroup would all be present. Changes in the position and shape of these bands upon interaction with other molecules or surfaces can provide insights into the nature of these interactions.
UV-Vis Spectroscopy , while less structurally informative for a molecule like this compound which lacks a strong chromophore, can be used to study aggregation behavior. For instance, the addition of a hydrophobic probe molecule to a solution of the surfactant can be monitored by UV-Vis spectroscopy. The change in the absorption spectrum of the probe upon incorporation into the hydrophobic core of the micelles can be used to determine the critical micelle concentration (CMC) of the surfactant.
A summary of expected FTIR peaks for this compound is provided in Table 2.
Table 2: Expected Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2850 - 2960 | C-H stretch | Alkyl chains (stearyl) |
| 1465 - 1475 | C-H bend | Alkyl chains |
| 1050 - 1150 | C-O-C stretch | Ethoxy groups |
| 950 - 980 | C-N stretch | Quaternary ammonium group |
Microscopy Techniques for Morphological Characterization (e.g., TEM, AFM)
Microscopy techniques provide direct visualization of the aggregates formed by this compound in solution, offering a complementary perspective to the scattering and spectroscopic methods.
Transmission Electron Microscopy (TEM) allows for high-resolution imaging of the morphology of surfactant aggregates. To visualize the structures in a sample, techniques such as cryo-TEM or negative staining are typically employed. These methods would allow for the direct observation of the shape and size of micelles or vesicles formed by this compound, confirming the structural information inferred from SAXS/SANS data.
Emerging Research Directions and Applications in Materials Science
Design of Smart Materials Utilizing DISTEARETH-6 DIMONIUM CHLORIDE
Smart materials, or stimuli-responsive materials, are designed to undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. The incorporation of QACs into polymer matrices is a promising strategy for creating such materials. nih.govresearchgate.netnih.govmdpi.commdpi.com
The unique structure of this compound, featuring both a charged cationic head and flexible polyether chains, could be leveraged to impart stimuli-responsive behavior to hydrogels and polymers. The ethoxy groups can influence the lower critical solution temperature (LCST) of polymers, allowing for the design of thermo-responsive materials that could, for example, control the release of encapsulated substances with changes in temperature. mdpi.com Although direct research on this compound in this context is limited, studies on similar ethoxylated cationic surfactants provide a foundation for this potential application. fz-juelich.deresearchgate.net
Below is a conceptual data table illustrating how the degree of ethoxylation in hypothetical QAC-polymer composites could influence their thermal response, a key parameter in smart material design.
| Hypothetical QAC-Polymer Composite | Degree of Ethoxylation (EO Units) | Lower Critical Solution Temperature (°C) | Potential Application |
| Composite A | 3 | 45 | Temperature-sensitive drug delivery |
| Composite B (Analogous to DISTEARETH-6) | 6 | 58 | Smart textile coatings |
| Composite C | 10 | 72 | Thermo-responsive industrial gels |
| Composite D | 15 | 85 | High-temperature process control |
This table is illustrative and based on general principles of polymer science, as specific data for this compound composites are not currently available.
Applications in Advanced Separation Technologies
Advanced separation technologies, such as membrane filtration, are critical in various industrial processes, including water purification and chemical manufacturing. nih.gov The surface properties of separation membranes play a crucial role in their efficiency and resistance to fouling.
Cationic surfactants can be used to modify membrane surfaces, altering their charge and hydrophilicity, which can in turn influence their separation characteristics. While there is a lack of specific research on this compound in this field, the inherent properties of ethoxylated QACs suggest potential utility. The cationic nature of the molecule could be used to create positively charged membranes for the separation of anionic species, while the polyethylene (B3416737) glycol chains could enhance hydrophilicity and potentially mitigate biofouling.
Further research is needed to explore the viability of using this compound or similar compounds in the surface modification of membranes for applications like oil-water separation or the recovery of valuable minerals from industrial wastewater. nih.gov
Role in Nanomaterial Synthesis and Stabilization
The synthesis of nanoparticles with controlled size and stability is a cornerstone of nanotechnology. Capping agents are essential in this process to prevent aggregation and to functionalize the nanoparticle surface. nih.gov Quaternary ammonium (B1175870) compounds are known to act as effective stabilizers for various types of nanoparticles, including those made of metals and metal oxides. digitellinc.comresearchgate.net
The molecular structure of this compound makes it a plausible candidate for a capping agent. The cationic head can adsorb onto negatively charged nanoparticle surfaces, while the long, flexible tails can provide steric hindrance, preventing the particles from clumping together. nih.gov The presence of ethoxy groups could also influence the dispersibility of the nanoparticles in different solvents.
The following table outlines the potential roles of QACs like this compound in the synthesis of various nanomaterials, based on the established functions of similar surfactants.
| Nanomaterial Type | Potential Role of this compound | Mechanism of Action | Resulting Nanoparticle Property |
| Gold Nanoparticles | Stabilizing Agent | Electrostatic and steric stabilization | Enhanced colloidal stability |
| Silver Nanoparticles | Capping and Reducing Agent | Surface adsorption and reduction of metal ions | Controlled particle size and antimicrobial surface |
| Iron Oxide Nanoparticles | Dispersing Agent | Prevention of agglomeration | Improved magnetic properties and biocompatibility |
| Silica (B1680970) Nanoparticles | Template for Mesoporous Structures | Micellar aggregation guiding silica condensation | High surface area and ordered pore structure |
This table is based on the known functions of other quaternary ammonium compounds in nanomaterial synthesis, as direct studies involving this compound are not prevalent.
Theoretical Frameworks for Predicting Novel Functions of QACs
The development of new materials and applications can be accelerated through the use of computational models that predict the properties and behavior of chemical compounds. azolifesciences.com For quaternary ammonium compounds, Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict their biological and environmental effects. nih.govresearchgate.net
These computational approaches can be extended to forecast the materials science applications of QACs like this compound. By correlating molecular descriptors (such as chain length, degree of ethoxylation, and charge distribution) with material properties (like surface tension reduction, critical micelle concentration, and interaction with surfaces), it may be possible to predict the performance of novel QACs in applications ranging from smart coatings to nanoparticle stabilization. acs.orgresearchgate.net
The development of such theoretical frameworks would enable the in silico design of new QACs with tailored properties for specific materials science applications, reducing the need for extensive empirical testing. azolifesciences.comnih.govresearchgate.net
Interdisciplinary Research with Soft Matter Physics and Biophysics
The self-assembly of surfactants in solution is a key area of research in soft matter physics. Ethoxylated cationic surfactants like this compound can form a variety of complex structures, such as micelles, vesicles, and liquid crystals, depending on concentration, temperature, and ionic strength. fz-juelich.de Understanding these phase behaviors is crucial for controlling the properties of formulations and materials in which these surfactants are used.
In the realm of biophysics, the interaction of QACs with biological membranes is of significant interest. While often studied in the context of antimicrobial activity, these interactions also provide insights into the fundamental forces that govern the stability and function of lipid bilayers. The specific structure of this compound, with its two long alkyl chains and ethoxy groups, would likely lead to complex interactions with cell membranes, a topic that warrants further investigation from a biophysical perspective.
Currently, there is a notable absence of published interdisciplinary research specifically focused on this compound in the contexts of soft matter physics and biophysics. Such studies could reveal novel applications for this compound and its analogs in areas like advanced drug delivery systems and biomimetic materials.
Q & A
Q. How does this compound modulate the rheological properties of surfactant-based gels?
- Methodological Answer : Perform oscillatory rheometry to measure viscoelastic moduli (G’ and G’’) in gel matrices. Correlate results with cryo-scanning electron microscopy (cryo-SEM) imaging to visualize microstructural networks. Compare with alternative cationic surfactants like lauryl dimonium hydroxypropyl hydrolyzed wheat protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
